REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:7][CH3:8])[CH2:4][CH2:5][NH2:6])[CH3:2].F[C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][CH:11]=1.[ClH:19]>C(Cl)Cl>[ClH:19].[CH2:1]([N:3]([CH2:7][CH3:8])[CH2:4][CH2:5][NH:6][C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][CH:11]=1)[CH3:2] |f:4.5|
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CCN)CC
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)[N+](=O)[O-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the mixture at ambient temperature for 1 day
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heat at 45° C. for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
Separate the layers
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Type
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ADDITION
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Details
|
add 50% sodium hydroxide to the aqueous layer until it
|
Type
|
EXTRACTION
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Details
|
Extract the aqueous layer with 2×100 mL CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry the organics over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
Remove
|
Type
|
CUSTOM
|
Details
|
drying agent
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
remove solvent in vacuo
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the residue in methanolic HCl
|
Type
|
CUSTOM
|
Details
|
remove the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
Recrystallize the solid from EtOH
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)N(CCNC1=CC=C(C=C1)[N+](=O)[O-])CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |